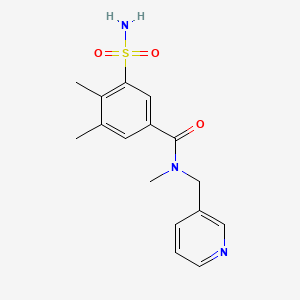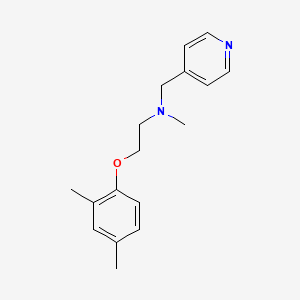![molecular formula C22H34N2O2 B3813750 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3813750.png)
7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane
Overview
Description
7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane, also known as SDZ 216-525, is a novel compound that has been extensively studied in recent years. This compound belongs to the class of spirocyclic compounds and has shown promising results in various fields of research.
Scientific Research Applications
7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of neuroscience. This compound 216-525 has been shown to have a high affinity for the sigma-1 receptor, which is involved in various neurological processes. This receptor has been linked to various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound 216-525 has shown potential as a therapeutic agent for these disorders by modulating the sigma-1 receptor.
Mechanism of Action
The mechanism of action of 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 is complex and involves multiple pathways. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, such as calcium signaling, lipid metabolism, and protein folding. This compound 216-525 binds to the sigma-1 receptor and modulates its activity, leading to changes in cellular processes. This compound has also been shown to have an effect on the glutamatergic system, which is involved in various neurological processes.
Biochemical and Physiological Effects:
This compound 216-525 has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to changes in calcium signaling and lipid metabolism. This compound 216-525 has also been shown to have an effect on the glutamatergic system, leading to changes in synaptic transmission. In addition, this compound has been shown to have an effect on the expression of various genes involved in cellular processes.
Advantages and Limitations for Lab Experiments
7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 has several advantages and limitations for lab experiments. One of the advantages of this compound is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. This compound 216-525 also has a unique spirocyclic structure, which makes it a useful tool for studying the structure-activity relationship of spirocyclic compounds. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the study of 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525. One of the most promising directions is the development of this compound as a therapeutic agent for neurological disorders. This compound 216-525 has shown potential as a modulator of the sigma-1 receptor, which is involved in various neurological processes. Another future direction is the study of the structure-activity relationship of spirocyclic compounds. This compound 216-525 has a unique spirocyclic structure, which makes it a useful tool for studying this relationship. Finally, the study of the biochemical and physiological effects of this compound 216-525 on various cellular processes is another promising future direction.
properties
IUPAC Name |
9-(cyclobutylmethyl)-2-[(2,6-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2/c1-25-20-8-4-9-21(26-2)19(20)15-24-13-11-22(17-24)10-5-12-23(16-22)14-18-6-3-7-18/h4,8-9,18H,3,5-7,10-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIOPOVDLCMOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN2CCC3(C2)CCCN(C3)CC4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-methyl-1-[1-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethyl}amine trifluoroacetate](/img/structure/B3813667.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3813672.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,2,6-trimethylquinoline-4-carboxamide](/img/structure/B3813677.png)
![3-{[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol](/img/structure/B3813691.png)
![3-(2-fluorophenyl)-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3813693.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3813704.png)
![N,1,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B3813720.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B3813725.png)
![8-(5-propylpyrimidin-2-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3813729.png)



![N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3813771.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3R)-3-fluoropyrrolidin-1-yl]acetamide](/img/structure/B3813787.png)